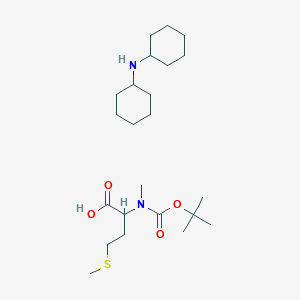
Boc-n-me-l-met-oh dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-n-me-l-met-oh dcha involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction mixture is extracted and purified through multiple steps, including acidification, extraction with organic solvents, and crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Boc-n-me-l-met-oh dcha undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Substitution: Reaction with nucleophiles to replace the Boc group.
Oxidation and Reduction: Involvement in redox reactions depending on the functional groups present
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products Formed
Deprotection: Yields N-methyl-L-methionine.
Substitution: Produces various substituted methionine derivatives.
Oxidation and Reduction: Forms oxidized or reduced methionine derivatives
Scientific Research Applications
Boc-n-me-l-met-oh dcha is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein structure and function.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Manufacturing peptides for various applications, including pharmaceuticals and biotechnology .
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide. The molecular targets and pathways involved are related to the specific peptides being synthesized and their biological functions .
Comparison with Similar Compounds
Similar Compounds
Boc-N-Me-Phe-OH dicyclohexylammonium salt: Used for introducing phenylalanine residues.
Boc-Lys(Boc)-OH dicyclohexylammonium salt: Used for introducing lysine residues
Uniqueness
Boc-n-me-l-met-oh dcha is unique due to its specific application in introducing methionine residues, which are crucial for various biological processes, including protein synthesis and metabolism. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .
Properties
Molecular Formula |
C23H44N2O4S |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14) |
InChI Key |
OVUNTIAFAXTNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















